molecular formula C5H9NO3 B8185763 (3S,4R)-4-aminooxolane-3-carboxylic acid

(3S,4R)-4-aminooxolane-3-carboxylic acid

Cat. No. B8185763
M. Wt: 131.13 g/mol
InChI Key: ACCUSSMGNVVSBC-DMTCNVIQSA-N
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Description

“(3S,4R)-4-aminooxolane-3-carboxylic acid” is a compound that has been studied in the context of its potential therapeutic applications . It’s a pyridoxal 5′-phosphate (PLP)-dependent enzyme that contains a similar active site to that of γ-aminobutyric acid aminotransferase (GABA-AT) .


Synthesis Analysis

The synthesis of this compound involves a series of analogues designed and synthesized, leading to the discovery of analogue 10b as a highly selective and potent hOAT inhibitor . Intact protein mass spectrometry, protein crystallography, and dialysis experiments indicated that 10b was converted to an irreversible tight-binding adduct (34) in the active site of hOAT .


Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves a number of key features. Molecular docking studies and pKa computational calculations highlighted the importance of chirality and the endocyclic double bond for inhibitory activity .


Chemical Reactions Analysis

The chemical reactions involved in the formation of “this compound” are intricate. The turnover mechanism of 10b was supported by mass spectrometric analysis of dissociable products and fluoride ion release experiments .

Mechanism of Action

The mechanism of action of “(3S,4R)-4-aminooxolane-3-carboxylic acid” involves the formation of an irreversible tight-binding adduct in the active site of hOAT . This is achieved through a novel second-deprotonation mechanism, which contributes to its high potency and significantly enhanced selectivity for hOAT inhibition .

properties

IUPAC Name

(3S,4R)-4-aminooxolane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4-2-9-1-3(4)5(7)8/h3-4H,1-2,6H2,(H,7,8)/t3-,4+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCUSSMGNVVSBC-DMTCNVIQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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